Furo[2,3-b]pyridine, 6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo[2,3-b]pyridine, 6-phenyl- is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its versatile pharmacological properties. This compound is part of the furo[2,3-b]pyridine family, which is known for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of furo[2,3-b]pyridine, 6-phenyl- typically involves a multi-step process. One common method starts with the Claisen-Schmidt condensation of chalcones bearing specific substituents, followed by sequential cyclizations and functional modifications . For instance, the synthesis can involve the reaction of 4-(benzyloxy)phenyl and dichlorothiophenyl subunits to form the desired furo[2,3-b]pyridine derivatives . The reaction conditions often include the use of various spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, DEPT, H,H- and C,H–COSY, and HRMS for characterization .
Industrial Production Methods: While specific industrial production methods for furo[2,3-b]pyridine, 6-phenyl- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as employing industrial-scale equipment for the synthesis and purification processes .
Chemical Reactions Analysis
Types of Reactions: Furo[2,3-b]pyridine, 6-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with specific activities.
Common Reagents and Conditions: Common reagents used in the reactions of furo[2,3-b]pyridine, 6-phenyl- include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield furo[2,3-b]pyridine derivatives with additional oxygen-containing functional groups, while reduction reactions can produce more saturated derivatives .
Scientific Research Applications
Furo[2,3-b]pyridine, 6-phenyl- has a wide range of scientific research applications. In chemistry, it serves as a building block for synthesizing more complex molecules . In biology and medicine, it has shown significant potential as an anticancer agent, with studies demonstrating its cytotoxic activity against various cancer cell lines . Additionally, it has been explored for its antimicrobial and anti-inflammatory properties . In the industry, furo[2,3-b]pyridine derivatives are used in the development of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of furo[2,3-b]pyridine, 6-phenyl- involves the disruption of key cellular signaling pathways. Molecular docking studies have shown that this compound binds strongly to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . By binding to these targets, furo[2,3-b]pyridine, 6-phenyl- can inhibit cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to furo[2,3-b]pyridine, 6-phenyl- include other furo[2,3-b]pyridine derivatives, such as those with different substituents on the phenyl ring . Additionally, compounds like benzofuran and indole, which are isosteres of furo[2,3-b]pyridine, share similar structural features and pharmacological activities .
Uniqueness: What sets furo[2,3-b]pyridine, 6-phenyl- apart from other similar compounds is its specific substitution pattern, which can significantly influence its binding affinity and selectivity for molecular targets . This unique structure allows for the fine-tuning of its pharmacological properties, making it a valuable compound in drug development .
Properties
CAS No. |
105783-89-9 |
---|---|
Molecular Formula |
C13H9NO |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
6-phenylfuro[2,3-b]pyridine |
InChI |
InChI=1S/C13H9NO/c1-2-4-10(5-3-1)12-7-6-11-8-9-15-13(11)14-12/h1-9H |
InChI Key |
URMFMEYIXZVMDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.